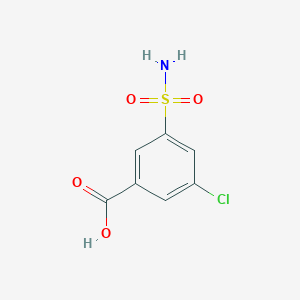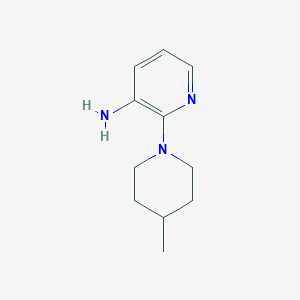
2-(4-Methylpiperidin-1-yl)pyridin-3-amine
Vue d'ensemble
Description
2-(4-Methylpiperidin-1-yl)pyridin-3-amine is an organic compound with the molecular formula C11H16N2 It is a derivative of pyridine and piperidine, featuring a piperidinyl group attached to the pyridinyl ring
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various pharmacological applications .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different biological and pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and pharmacological applications .
Result of Action
Piperidine derivatives are known to have various biological activities and pharmacological effects .
Analyse Biochimique
Biochemical Properties
2-(4-Methyl-1-piperidinyl)-3-pyridinylamine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with serotonin receptors, particularly the 5-HT7 receptor, influencing the release of serotonin and its metabolite, 5-hydroxyindoleacetic acid . These interactions suggest that 2-(4-Methyl-1-piperidinyl)-3-pyridinylamine may modulate neurotransmitter systems, impacting various physiological processes.
Cellular Effects
The effects of 2-(4-Methyl-1-piperidinyl)-3-pyridinylamine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate GABAergic transmission in the rat dorsal raphe nucleus, affecting the cortical release of serotonin . This modulation can lead to changes in neuronal activity and overall brain function.
Molecular Mechanism
At the molecular level, 2-(4-Methyl-1-piperidinyl)-3-pyridinylamine exerts its effects through binding interactions with biomolecules. It acts as an antagonist to the 5-HT7 receptor, leading to changes in the firing frequency of neurons and the release of neurotransmitters . This receptor interaction is crucial for understanding the compound’s role in modulating neurotransmitter systems and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methyl-1-piperidinyl)-3-pyridinylamine have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can induce changes in neurotransmitter levels and neuronal activity over extended periods . These temporal effects are essential for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 2-(4-Methyl-1-piperidinyl)-3-pyridinylamine vary with different dosages in animal models. Higher doses have been associated with increased neurotransmitter release and changes in neuronal activity, while lower doses may have subtler effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxic or adverse effects.
Metabolic Pathways
2-(4-Methyl-1-piperidinyl)-3-pyridinylamine is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with serotonin receptors suggests its involvement in the serotonin metabolic pathway . Understanding these pathways is essential for predicting the compound’s effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-(4-Methyl-1-piperidinyl)-3-pyridinylamine within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its overall efficacy.
Subcellular Localization
The subcellular localization of 2-(4-Methyl-1-piperidinyl)-3-pyridinylamine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanisms of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)pyridin-3-amine typically involves the reaction of 4-methylpiperidine with 3-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 100-150°C, to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylpiperidin-1-yl)pyridin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted pyridinylamine derivatives.
Applications De Recherche Scientifique
2-(4-Methylpiperidin-1-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methyl-1-piperidinyl)ethanamine
- 2-(4-Methyl-1-piperidinyl)-1-phenylethanol
- 3-[[(2R)-2-[2-(4-methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl]sulfonyl]phenol
Uniqueness
2-(4-Methylpiperidin-1-yl)pyridin-3-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperidinyl group with a pyridinyl ring allows for versatile chemical modifications and a broad range of applications in various fields of research.
Propriétés
IUPAC Name |
2-(4-methylpiperidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-4-7-14(8-5-9)11-10(12)3-2-6-13-11/h2-3,6,9H,4-5,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBHCONHFUNVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701271487 | |
| Record name | 2-(4-Methyl-1-piperidinyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926205-46-1 | |
| Record name | 2-(4-Methyl-1-piperidinyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926205-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methyl-1-piperidinyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



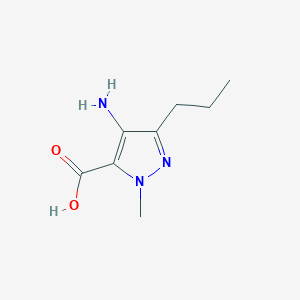
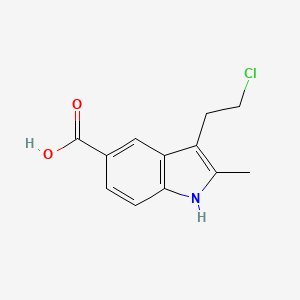
![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1367855.png)

![1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine](/img/structure/B1367859.png)
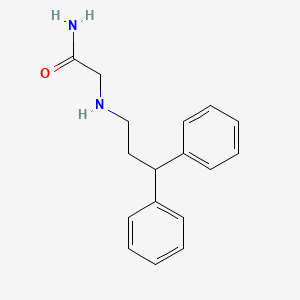
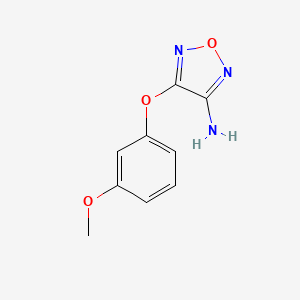
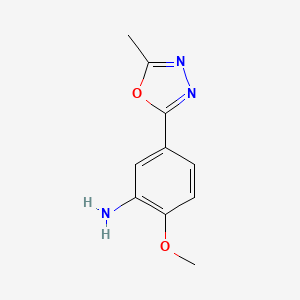
![3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1367878.png)
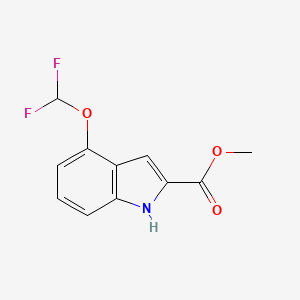

![[(4-Isopropylbenzoyl)amino]acetic acid](/img/structure/B1367886.png)
